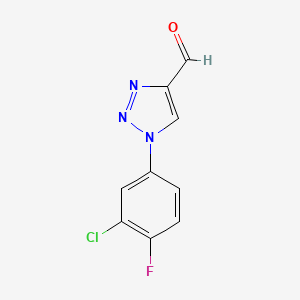

1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3O/c10-8-3-7(1-2-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVYYKRBWGZANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials Preparation

The synthesis begins with two key starting materials:

- 3-chloro-4-fluoroaniline: An aromatic amine substituted with chlorine and fluorine at the 3- and 4-positions respectively.

- Propargyl aldehyde: An alkyne-containing aldehyde serving as the alkyne component in cycloaddition.

These materials are either commercially available or prepared through established synthetic routes involving halogenation and oxidation steps.

Cycloaddition Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The core step in the synthesis is the formation of the 1,2,3-triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as a "click reaction." The process involves:

- Conversion of 3-chloro-4-fluoroaniline to the corresponding azide derivative.

- Reaction of the azide with propargyl aldehyde under copper(I) catalysis.

This reaction proceeds regioselectively to form the 1,4-disubstituted 1,2,3-triazole ring, linking the aromatic moiety with the aldehyde-functionalized triazole.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Copper(I) salts (e.g., CuSO4 + sodium ascorbate) |

| Solvent | Mixtures of water and organic solvents (e.g., t-BuOH, DMF) |

| Temperature | Room temperature to 60°C |

| Reaction Time | Several hours (4–24 h) |

The CuAAC reaction is favored for its high yield, specificity, and mild conditions, making it suitable for both laboratory and industrial scale synthesis.

Purification and Yield Optimization

After synthesis, the compound is purified using chromatographic techniques such as column chromatography or recrystallization. Industrial methods optimize solvent systems and reaction parameters to maximize yield and purity.

Data Summary Table: Preparation Steps

| Step | Description | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1. Starting Material Prep | Obtain 3-chloro-4-fluoroaniline and propargyl aldehyde | Commercial or synthesized | Standard synthetic protocols | Ready for cycloaddition |

| 2. Cycloaddition | Copper(I)-catalyzed azide-alkyne cycloaddition | Cu(I) salts, azide derivative | RT to 60°C, aqueous/organic solvent | Formation of triazole ring |

| 3. Oxidation | Oxidize intermediate to aldehyde | Pyridinium chlorochromate (PCC) | 0°C to RT, DCM solvent | Aldehyde functional group formed |

| 4. Purification | Chromatography or recrystallization | Appropriate solvents | Ambient conditions | Pure 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde |

Research Findings and Notes

- The copper(I)-catalyzed azide-alkyne cycloaddition is the most efficient and selective method for constructing the 1,2,3-triazole core, widely validated in literature for similar compounds.

- Oxidation with PCC is preferred for selective aldehyde formation without over-oxidation.

- Alternative oxidation methods can be employed depending on substrate sensitivity.

- Industrial scale synthesis adapts these methods with process intensification and solvent recycling to improve cost-effectiveness and environmental footprint.

- The aldehyde group allows further chemical modifications, such as reduction to alcohol or oxidation to carboxylic acid, expanding the compound's utility in medicinal chemistry.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or reagents specific to the desired transformation.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative with a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The triazole ring is a significant pharmacophore in medicinal chemistry, enabling the compound to interact with various biological targets.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde's mechanism of action involves interaction with specific molecular targets. For instance, it can act as a tyrosinase inhibitor, binding to the enzyme's active site and preventing the oxidation of L-tyrosine to dopaquinone, thus inhibiting melanin production. The compound may also inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells, and modulate receptor activity, affecting cellular signaling pathways that lead to cell proliferation or apoptosis.

Antimicrobial Activity

Triazole derivatives, including 1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, have demonstrated antimicrobial properties. Halogen substitutions, such as chlorine and fluorine, enhance their activity against bacterial strains like Staphylococcus aureus and Escherichia coli.

Antifungal Activity

Triazoles are known for their antifungal properties and may be effective against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Preliminary studies indicate promising antifungal activity against strains like Candida albicans.

Anticancer Potential

Studies have explored the anticancer activity of 1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Cell Line Studies

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MOLT-4 (Leukemia) | 5.0 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 10.2 | Cell cycle arrest |

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin production . The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and analogous triazole carbaldehydes:

Key Observations:

- Electronic Effects: The 3-chloro-4-fluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to monosubstituted (e.g., 4-chloro or 3-fluoro) or non-halogenated (e.g., phenyl, benzyl) analogs. This enhances the aldehyde’s reactivity in nucleophilic additions .

- Steric Considerations : Bulky substituents (e.g., benzyl) may hinder reactivity in confined molecular environments, whereas smaller halogens (Cl, F) minimize steric interference .

Physicochemical and Crystallographic Data

- Thermal Stability : Triazole derivatives with halogen substituents generally exhibit higher thermal stability due to strong C–X bonds. For example, Fe(II) helicates incorporating phenyl-triazole-carbaldehyde ligands show wide thermal hysteresis up to 400 K .

- Crystallography: The 3-fluorophenyl analog crystallizes in a monoclinic system (space group P2₁/c), with intramolecular hydrogen bonding stabilizing the structure . Similar analyses for the target compound are absent in the literature.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, with the CAS number 1461708-00-8, is a compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications in various fields, including oncology and infectious diseases. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₅ClFN₃O

- Molecular Weight : 225.61 g/mol

- IUPAC Name : 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Biological Activity Overview

The biological activities of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde include antimicrobial, antifungal, and anticancer properties. The triazole ring is a significant pharmacophore in medicinal chemistry, contributing to the compound's ability to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways that lead to cell proliferation or apoptosis.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds indicated that those with halogen substitutions (like chlorine and fluorine) displayed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structure suggests it could be effective against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Preliminary studies indicate promising antifungal activity against strains like Candida albicans .

Anticancer Potential

The anticancer activity of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been explored in several studies:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MOLT-4 (Leukemia) | 5.0 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 10.2 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the effectiveness of triazole compounds in clinical settings:

- Case Study on Leukemia Treatment : A derivative similar to 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde showed significant antiproliferative activity against leukemia cell lines comparable to standard chemotherapeutics like doxorubicin .

- Fungal Infection Trials : Clinical trials involving triazole derivatives indicated a reduction in fungal load among patients with resistant infections when treated with compounds similar to this one .

Q & A

Basic: What are the key methodologies for synthesizing 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, such as:

- Step 1: Halogenation of precursor aryl rings (e.g., 3-chloro-4-fluoroaniline derivatives) followed by cyclization to form the triazole core .

- Step 2: Formylation at the 4-position of the triazole ring using Vilsmeier-Haack or Duff formylation under controlled pH and temperature .

Optimization strategies: - Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature) and identify optimal yields. For example, highlights statistical methods to minimize trial-and-error approaches .

- Monitor intermediates via HPLC or LC-MS to ensure regioselectivity in triazole formation.

Basic: How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Answer:

- X-ray crystallography : and demonstrate bond angle and torsion angle analyses for structurally similar triazoles, which can confirm the planar geometry of the triazole ring and substituent orientations .

- NMR : Use heteronuclear experiments (e.g., - HMBC) to distinguish fluorine and chlorine substituent effects on chemical shifts. Overlapping signals in NMR can be resolved via DEPT or 2D-COSY .

Advanced: How can computational methods predict the reactivity of the aldehyde group in nucleophilic addition reactions?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model frontier molecular orbitals (FMOs). The aldehyde’s electrophilicity can be quantified via Fukui indices, as demonstrated in ’s reaction path search methodology .

- Solvent effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMF) using COSMO-RS to assess activation barriers for nucleophilic attack .

Advanced: What experimental designs are suitable for studying this compound’s potential as a bioactive scaffold?

Answer:

- Fragment-based drug discovery (FBDD) : Screen the aldehyde moiety for covalent binding to cysteine residues in target proteins using SPR or ITC .

- In silico docking : ’s InChI data (PubChem CID) can be used to generate 3D conformers for virtual screening against kinase or protease targets .

Advanced: How can conflicting spectroscopic data from different synthesis routes be resolved?

Answer:

- Comparative analysis : Tabulate NMR shifts for batches synthesized via Vilsmeier vs. Duff formylation (Table 1). Discrepancies may arise from residual solvents or byproducts.

- Advanced techniques : Use NMR to detect fluorinated impurities (e.g., unreacted 3-chloro-4-fluorophenyl intermediates) .

Table 1: Example NMR Data Comparison

| Synthesis Method | (Aldehyde Proton, ppm) | (Triazole Proton, ppm) |

|---|---|---|

| Vilsmeier | 9.82 | 8.45 |

| Duff | 9.75 | 8.52 |

Methodological: How can reactor design principles improve scalability for multi-gram synthesis?

Answer:

- Continuous flow systems : highlights microreactors for exothermic formylation steps, ensuring temperature control and reduced side reactions .

- Membrane separation : Implement solvent-resistant nanofiltration (SRNF) for in-line purification, as described in ’s subclass RDF2050104 .

Methodological: What statistical approaches are effective in optimizing reaction yields while minimizing resource use?

Answer:

- Response Surface Methodology (RSM) : Design a central composite design (CCD) to model interactions between variables (e.g., catalyst concentration, time). emphasizes RSM’s role in reducing experimental runs by 40–60% .

- Machine learning : Train models on historical reaction data (e.g., solvent polarity, substituent effects) to predict optimal conditions for novel derivatives .

Advanced: How does the electronic nature of the 3-chloro-4-fluorophenyl group influence the triazole’s reactivity?

Answer:

- Hammett analysis : Calculate and values for the substituents. The electron-withdrawing Cl and F groups enhance the aldehyde’s electrophilicity, as shown in ’s bond angle distortions .

- XPS studies : Compare binding energies of Cl 2p and F 1s electrons to assess inductive effects on the triazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.